3-(3-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine HCl
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Overview
Description
3-(3-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine HCl is a heterocyclic compound that belongs to the class of triazolopyrazines. This compound is characterized by the presence of a triazole ring fused to a pyrazine ring, with a fluorophenyl substituent at the 3-position. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine HCl typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-fluorobenzylamine with ethyl acetoacetate to form an intermediate, which is then cyclized using hydrazine hydrate to yield the triazolopyrazine core. The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced triazolopyrazine derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
3-(3-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine HCl has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to form non-covalent interactions, including hydrogen bonds and hydrophobic interactions, with its targets. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-b]pyrazine: Similar core structure but different substitution pattern.
1,2,4-Triazolo[3,4-b]thiadiazine: Contains a thiadiazine ring instead of a pyrazine ring.
1,2,3-Triazolo[4,3-a]pyrazine: Different isomeric form with a 1,2,3-triazole ring.
Uniqueness
3-(3-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine HCl is unique due to its specific substitution pattern and the presence of a fluorophenyl group, which imparts distinct physicochemical properties and biological activities. Its ability to form stable hydrochloride salts further enhances its applicability in various fields .
Properties
IUPAC Name |
3-(3-fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4.ClH/c12-9-3-1-2-8(6-9)11-15-14-10-7-13-4-5-16(10)11;/h1-3,6,13H,4-5,7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEOBDLOYKLWBOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C3=CC(=CC=C3)F)CN1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFN4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.69 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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